molecular formula C13H17NO B13912337 1-Phenyl-4-vinylpiperidin-4-ol

1-Phenyl-4-vinylpiperidin-4-ol

Cat. No.: B13912337
M. Wt: 203.28 g/mol
InChI Key: HOGQLEURPJEFEU-UHFFFAOYSA-N
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Description

1-Phenyl-4-vinylpiperidin-4-ol is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a phenyl group and a vinyl group attached to the piperidine ring. Piperidine derivatives are widely studied due to their significant pharmacological activities and their presence in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-vinylpiperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yields and purity. This method allows for precise control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-vinylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated derivatives .

Scientific Research Applications

1-Phenyl-4-vinylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-vinylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor .

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-4-vinylpiperidin-4-ol can be compared with other piperidine derivatives, such as:

Uniqueness

This compound is unique due to the presence of both phenyl and vinyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile building block in synthetic chemistry and its efficacy in pharmacological applications .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-ethenyl-1-phenylpiperidin-4-ol

InChI

InChI=1S/C13H17NO/c1-2-13(15)8-10-14(11-9-13)12-6-4-3-5-7-12/h2-7,15H,1,8-11H2

InChI Key

HOGQLEURPJEFEU-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCN(CC1)C2=CC=CC=C2)O

Origin of Product

United States

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